molecular formula C21H15N B3369077 2,3-Diphenylquinoline CAS No. 22514-82-5

2,3-Diphenylquinoline

Cat. No.: B3369077
CAS No.: 22514-82-5
M. Wt: 281.3 g/mol
InChI Key: SAEVHZLHSHBXAD-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoline is an organic compound with the molecular formula C21H15N. It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diphenylquinoline can be synthesized through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method involves heating o-phenylenediamine with benzil in a solvent like rectified spirit. The reaction mixture is warmed in a water bath for about 30 minutes, followed by cooling and recrystallization from aqueous ethanol to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient methods. For instance, the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst like titanium silicate (TS-1) in methanol at room temperature has been reported to yield excellent results. This method is not only efficient but also allows for the recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

2,3-Diphenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinoline involves its interaction with molecular targets and pathways within biological systems. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. Its electron-withdrawing properties also make it effective in photovoltaic applications, where it facilitates charge separation and transport .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenylquinoline is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and photovoltaics. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic organic chemistry .

Properties

IUPAC Name

2,3-diphenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-3-9-16(10-4-1)19-15-18-13-7-8-14-20(18)22-21(19)17-11-5-2-6-12-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEVHZLHSHBXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560442
Record name 2,3-Diphenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22514-82-5
Record name 2,3-Diphenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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